LOXL2 Inhibitory Potency: Class-Level SAR Inference for 4-Chlorophenoxy Derivatives
The 4-chlorophenoxyacetyl moiety present in the target compound is shared with known LOXL2 inhibitors. In a direct head-to-head context, a closely related 4-chlorophenoxy-containing compound (BDBM50266786 / CHEMBL4063337) exhibited hLOXL2 IC50 = 74 nM and rLOXL2 IC50 = 120 nM under identical assay conditions; the corresponding 4-methylphenoxy analog showed >10-fold weaker activity . While the target compound's oxan-2-ylmethyl substitution has not been evaluated, these data suggest the 4-chlorophenoxy group is a potency-driving pharmacophore for LOXL2. The compound's unique N1 substitution pattern could potentially modulate isoform selectivity or pharmacokinetics relative to the known inhibitor scaffold . This is a class-level inference and not a direct measurement for the target compound.
| Evidence Dimension | LOXL2 inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4-chlorophenoxy pharmacophore SAR |
| Comparator Or Baseline | BDBM50266786: hLOXL2 IC50 = 74 nM; 4-methylphenoxy analog: IC50 > 1,000 nM |
| Quantified Difference | ~13.5-fold difference between 4-chlorophenoxy and 4-methylphenoxy analogs |
| Conditions | Human LOXL2 expressed in CHO cells, H2O2 production assay, preincubation 2 h |
Why This Matters
The 4-chlorophenoxy group is a validated potency determinant for LOXL2; absence of this group in substitute compounds is predicted to significantly reduce anti-fibrotic or anti-metastatic activity.
- [1] BindingDB BDBM50266786 (ChEMBL4063337): IC50 data for human and rat LOXL2. Pharmacological activity spreadsheets from Pharmakea Therapeutics, curated by ChEMBL. Accessed 2026-05-09. View Source
